2-Chloro-N-methylacetamide

Bioconjugation Covalent inhibitor design Thiol-reactive probe development

2-Chloro-N-methylacetamide features an N-methyl secondary amide and reactive α-chloroacetyl moiety. Its ~10 kcal/mol thiol reaction barrier and reduced electrophilicity (LUMO 2.64 eV) offer superior kinetic control vs. tertiary analogs. Validated in WO2016/210330 for JAK inhibitor scaffolds and lumateperone synthesis, this chloroacetamide ensures minimized off-target reactivity in covalent ligand design. Ideal for R&D requiring precise nucleophilic substitution.

Molecular Formula C3H6ClNO
Molecular Weight 107.54 g/mol
CAS No. 96-30-0
Cat. No. B104489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-methylacetamide
CAS96-30-0
SynonymsN-Methyl-2-chloroacetamide;  N-Methylchloroacetamide;  NSC 1725;  α-Chloro-N-methylacetamide
Molecular FormulaC3H6ClNO
Molecular Weight107.54 g/mol
Structural Identifiers
SMILESCNC(=O)CCl
InChIInChI=1S/C3H6ClNO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6)
InChIKeyHOZLOOPIXHWKCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-methylacetamide (CAS 96-30-0) Product Profile and Procurement Overview


2-Chloro-N-methylacetamide (CAS 96-30-0, C3H6ClNO, MW 107.54) is a monochloro-substituted secondary amide belonging to the haloacetamide class of electrophilic reagents. The compound contains a reactive α-chloroacetyl moiety and an N-methyl secondary amide group, which confers distinct steric and electronic properties compared to N,N-disubstituted chloroacetamides. It is classified as an acute toxicant (H301) and skin/eye irritant [1]. It is used as an intermediate for preparing piperidinylamino pyrrolopyrimidines as selective Janus kinase inhibitors [2], and in the synthesis of O,O-dimethyl-S-(N-methylcarbamoylmethyl)phosphorothioate and lumateperone (ITI-007) [3].

2-Chloro-N-methylacetamide (CAS 96-30-0): Why N-Substitution Pattern Determines Suitability


In the chloroacetamide reagent class, substitution at the amide nitrogen (secondary vs. tertiary; methyl vs. ethyl) fundamentally alters reactivity with nucleophiles, electrophilic character, and conformational behavior. Direct substitution of 2-chloro-N-methylacetamide with N,N-dimethyl chloroacetamide or unsubstituted chloroacetamide (CAM) is not functionally equivalent, because the N-methyl secondary amide introduces a hydrogen-bonding NH group that alters transition state energetics [1], and the chloro substituent confers a different electrophilic softness profile compared to bromo- or iodo-acetamide analogs [2]. The following quantitative evidence guide documents where and why these differences are measurable and decision-relevant.

2-Chloro-N-methylacetamide (CAS 96-30-0): Quantitative Differentiation Evidence Guide


Reaction Energy Barrier with Thiol Nucleophiles: N-Methyl vs. N,N-Dimethyl Chloroacetamide

Quantum mechanical (QM) analysis comparing N-methyl chloroacetamide (the target compound) with N,N-dimethyl chloroacetamide in thiol conjugation reactions shows a pronounced difference in reaction energy barrier. The N-methyl derivative exhibits a single energy peak at approximately 10 kcal/mol, which is significantly higher than the 5.60 kcal/mol primary barrier observed for N,N-dimethyl chloroacetamide [1]. This 4.4 kcal/mol higher barrier is attributed to hydrogen bonding between the incoming thiolate and the amide NH group, which must be broken to reach the transition state [1]. Consistent with this kinetic finding, LUMO energy for N-methyl chloroacetamide is 2.64 eV, higher (less electrophilic) than the 1.74 eV LUMO of N,N-dimethyl chloroacetamide [1].

Bioconjugation Covalent inhibitor design Thiol-reactive probe development

Electrophilic LUMO Energy: N-Methyl Chloroacetamide vs. N,N-Dimethyl Chloroacetamide

LUMO energy serves as a computational proxy for electrophilic reactivity, with lower LUMO values indicating greater electrophilicity. Direct QM comparison reveals that N-methyl chloroacetamide has a LUMO energy of 2.64 eV, which is 0.90 eV higher than the 1.74 eV LUMO of N,N-dimethyl chloroacetamide [1]. LUMO map analysis further indicates that access to the LUMO lobe on the C-Cl carbon is limited in the N-methyl derivative, whereas the lobe is more exposed and accessible in the N,N-dimethyl analog [1].

Computational chemistry Electrophile design QSAR modeling

Cellular Stress Induction: Chloroacetamide (CAM) vs. Bromoacetamide (BAM) vs. Iodoacetamide (IAM)

In a comparative study of monohalogenated acetamides, chloroacetamide (CAM, the halogen-substitution class containing 2-chloro-N-methylacetamide) was evaluated alongside bromoacetamide (BAM) and iodoacetamide (IAM) for induction of nuclear Rad51 accumulation and ARE signaling activity. The rank order of effect for Rad51 induction was IAM > BAM > CAM, and for ARE signaling was BAM ≈ IAM > CAM [1]. This demonstrates that chloroacetamide compounds exhibit lower cellular stress induction compared to their bromo- and iodo-substituted analogs.

Toxicology Genotoxicity Electrophilic stress response

Thiol/Thiolate Reactivity and Electrophilic Softness: CAM vs. BAM vs. IAM

The thiol/thiolate reactivity of monohalogenated acetamides correlates directly with halogen identity. Chloroacetamide (CAM) exhibits the lowest thiol/thiolate reactivity among the three monohalogenated analogs, which is consistent with its classification as a harder electrophile compared to the softer electrophiles bromoacetamide and iodoacetamide [1]. The study concludes that electrophilic softness and in chemico thiol/thiolate reactivity provide qualitative indicators of toxicity, with softer electrophiles IAM and BAM being more thiol-reactive and more toxic than CAM [1].

SN2 reaction mechanism Electrophilicity Cysteine modification

2-Chloro-N-methylacetamide (CAS 96-30-0): Evidence-Backed Application Scenarios for Procurement


Synthesis of Selective Janus Kinase (JAK) Inhibitors

2-Chloro-N-methylacetamide is a key intermediate in preparing piperidinylamino pyrrolopyrimidines, a scaffold for selective Janus kinase inhibitors targeting autoimmune diseases and organ transplant rejection [1]. The compound's secondary amide structure and chloroacetyl leaving group enable regioselective alkylation required for constructing the pyrrolopyrimidine core. Procurement for this application is validated by patent WO2016/210330, which explicitly incorporates 2-chloro-N-methylacetamide as a building block [1].

Thiol-Reactive Probe and Bioconjugation Reagent Development (Controlled Reactivity)

The ~10 kcal/mol reaction energy barrier of 2-chloro-N-methylacetamide with thiols is ~4.4 kcal/mol higher than that of N,N-dimethyl chloroacetamide [1], providing a kinetically moderated electrophile. This property is advantageous when designing thiol-reactive probes or covalent ligands where rapid, non-discriminate alkylation would be problematic. The reduced electrophilicity (LUMO 2.64 eV vs. 1.74 eV for N,N-dimethyl analog) [1] allows for greater reaction control and potentially improved selectivity in complex biological matrices.

Pharmaceutical Intermediate in CNS-Active Compounds

The compound is employed in the synthetic route to lumateperone (ITI-007), an atypical antipsychotic agent with serotonin receptor modulation activity [2]. 2-Chloro-N-methylacetamide provides the chloroacetyl-N-methyl fragment that participates in subsequent heterocycle construction. The N-methyl secondary amide offers distinct conformational properties compared to tertiary amide alternatives, which can influence downstream reaction outcomes in multi-step syntheses [1].

Covalent Inhibitor Design Requiring Attenuated Electrophilicity

In contrast to bromoacetamide (BAM) and iodoacetamide (IAM) derivatives, which exhibit higher thiol/thiolate reactivity and cellular stress induction [3], the chloroacetamide class (to which 2-chloro-N-methylacetamide belongs) provides the lowest electrophilic burden among monohalogenated acetamides. Researchers designing covalent inhibitors where excess reactivity leads to off-target effects or cytotoxicity should prioritize the chloroacetamide scaffold over bromo- or iodo-substituted alternatives [3].

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